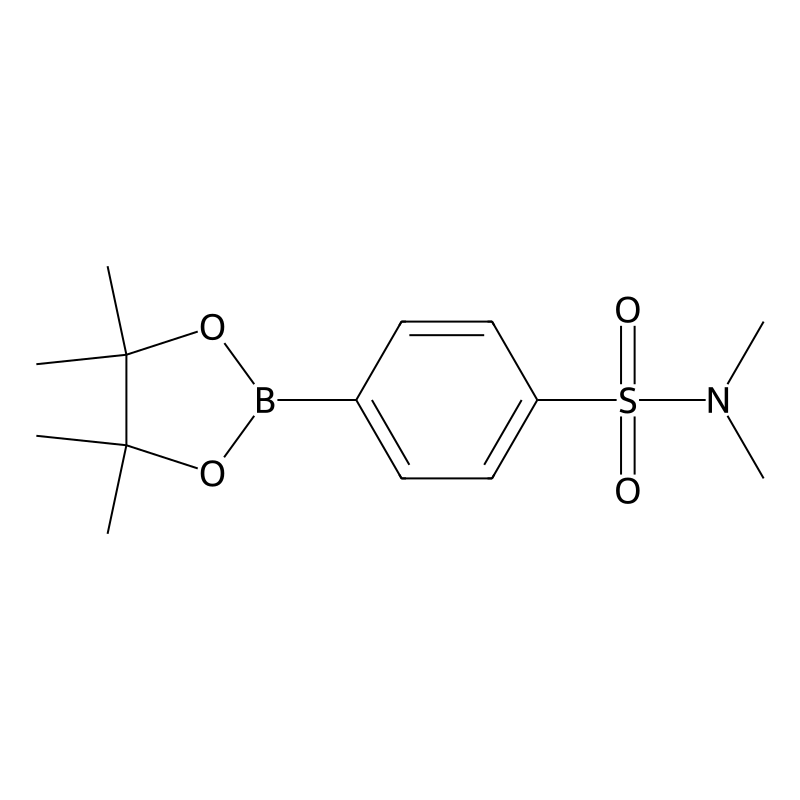N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides and boron-containing compounds. Its molecular formula is and it has a molecular weight of approximately 311.2 g/mol. This compound is characterized by the presence of a dimethylamino group and a boron-dioxaborolane moiety, which contribute to its unique chemical properties and reactivity. It is typically utilized in various research applications due to its high purity, often exceeding 95% .
There is no known mechanism of action specific to this compound in biological systems. However, sulfonamide-containing molecules can exhibit various biological activities depending on their structure. Some sulfonamides act as antibacterial agents by inhibiting enzymes essential for bacterial growth [].
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is known for its involvement in several important organic reactions. One significant reaction is the Suzuki coupling, where it acts as a coupling partner in the formation of carbon-carbon bonds. This reaction is particularly valuable in the synthesis of biaryl compounds and other complex organic molecules. The presence of the boron atom allows for effective coordination with various nucleophiles, facilitating these transformations .
The biological activity of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been studied extensively. It demonstrates interactions with various enzymes and proteins within biological systems. Research indicates that this compound can modulate cellular signaling pathways and influence gene expression. These properties suggest potential applications in medicinal chemistry and drug development .
The synthesis of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves several steps:
- Formation of the Dioxaborolane: The initial step includes the preparation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety through reactions involving boronic acids and appropriate reagents.
- Sulfonamide Formation: The dioxaborolane is then reacted with a suitable sulfonamide precursor under acidic or basic conditions to yield the final product.
- Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide finds applications in various fields:
- Organic Synthesis: Utilized as a reagent in Suzuki coupling reactions for synthesizing complex organic molecules.
- Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological macromolecules.
- Material Science: May be explored for its properties in developing new materials with specific functionalities .
Studies on the interactions of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide with biological targets have shown that it can influence enzyme activity and cellular pathways. This compound has been demonstrated to affect signaling cascades that are crucial for cellular responses to stimuli. Such interactions highlight its potential utility in pharmacological research and development .
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide shares structural characteristics with several related compounds. Here are some similar compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(N,N-Dimethylaminosulfonyl)phenylboronic acid pinacol ester | C14H22BNO4S | Contains a boronic acid moiety; used in similar coupling reactions |
| N,N-Dimethyl-4-(4-methoxyphenyl)benzenesulfonamide | C15H19N3O3S | Lacks the dioxaborolane structure; used in different biological assays |
| 4-(Dimethylamino)phenylboronic acid pinacol ester | C13H17BNO3 | Similar boron functionality but without sulfonamide characteristics |
The uniqueness of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide lies in its combination of sulfonamide and dioxaborolane functionalities which enhance its reactivity and interaction profiles compared to other compounds .
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 486422-04-2) is a hybrid organoboron-sulfonamide compound featuring a dioxaborolane (pinacol boronate) moiety conjugated to a sulfonamide group. Its molecular formula is C₁₄H₂₂BNO₄S, with a molecular weight of 336.15 g/mol. The structure combines the stability of pinacol-protected boronates (common intermediates in cross-coupling reactions) with the reactivity of sulfonamides, which are prevalent in pharmaceutical and synthetic chemistry.
This compound exemplifies the fusion of organoboron chemistry, which enables diverse transformations such as hydroboration and Suzuki-Miyaura couplings, with sulfonamide-based synthetic strategies. The dioxaborolane group facilitates participation in palladium-catalyzed cross-couplings, while the sulfonamide moiety offers opportunities for functionalization via nucleophilic substitution or coordination chemistry.
Historical Development of Dioxaborolane-Substituted Sulfonamides
The synthesis of dioxaborolane-substituted sulfonamides emerged from advances in palladium-catalyzed borylation and cross-coupling methodologies. Early efforts focused on borylation of aryl halides, with protocols such as the Miyaura borylation (Pd-catalyzed reaction of aryl halides with bis(pinacolato)diboron) enabling access to pinacol boronate esters.
A pivotal breakthrough occurred with the development of PdCl₂(dppf)-catalyzed borylation of sulfonated aryl bromides. For example, 4-bromobenzenesulfonamide derivatives were efficiently converted to the corresponding dioxaborolane-substituted sulfonamides using successive cat2B₂ (2,2'-bis(1,3,2-benzodioxaborole)) and pinacol treatments, achieving yields up to 85%. This method addressed challenges in borylating electron-deficient aryl systems, which are critical for synthesizing complex sulfonamide-boronate hybrids.
The integration of sulfonamides with boronates was further advanced through copper-catalyzed oxidative cross-couplings. A 2021 study demonstrated the formation of tertiary sulfonamides via intra- and intermolecular C(sp³)-N bond formation using pinacol boronates, expanding the scope of sulfonamide-boronate conjugates.
Position within Modern Synthetic Organic Chemistry
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide occupies a niche in modern synthesis as a versatile intermediate for constructing biaryl and heteroaryl sulfonamides. Its applications span:
Suzuki-Miyaura Cross-Coupling
The compound serves as a precursor in Suzuki-Miyaura reactions, enabling the synthesis of 2-arylpyridines and related heterocycles. For instance, pyridine-2-sulfonyl fluoride reacts with pinacol boronic esters in the presence of Pd(dppf)Cl₂, achieving yields up to 89% under mild conditions (65–100°C, aqueous media).
Borylation and Cross-Coupling Sequences
Miyaura borylation followed by Suzuki-Miyaura coupling (MBSC) sequences are employed to access complex heterocyclic systems. A 2018 study demonstrated the synthesis of 2,4-disubstituted 2,4'-bithiazoles via Pd-catalyzed borylation of 4-bromo-2,4'-bithiazoles, followed by coupling with aryl halides. This methodology underscores the compound’s utility in building thiopeptide frameworks.
Bioorthogonal Imaging and Drug Delivery
Dioxaborolane-sulfonamide conjugates enable bioorthogonal imaging. In PET/NIRF imaging, the compound is modified with fluorophores and biotin, allowing streptavidin-mediated immobilization and fluoride-triggered release of [¹⁸F]-labeled antibodies. This approach enhances specific activity and reduces nonspecific binding in tumor imaging.








